methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate
Description
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate is a structurally complex heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core. This core is substituted with a methoxyphenylimino group at position 2, a phenyl group at position 4, a propenyl group at position 3, and a carbamate moiety at position 4. Its synthesis likely involves cyclization and coupling reactions common to thiazole derivatives, as seen in analogous compounds (e.g., ) .
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C21H21N3O3S/c1-4-14-24-18(15-10-6-5-7-11-15)19(23-21(25)27-3)28-20(24)22-16-12-8-9-13-17(16)26-2/h4-13H,1,14H2,2-3H3,(H,23,25) |
InChI Key |
LKKBNQLILXMDHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=C(S2)NC(=O)OC)C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
A common method for thiazole synthesis involves reacting thiosemicarbazides with α-halo ketones or aldehydes. For the 2,3-dihydro-1,3-thiazole scaffold, a modified approach may be employed:
Note : The allyl group at position 3 may require protection/deprotection strategies to avoid interference during subsequent steps.
Three-Component Reaction
Nitroepoxides have been leveraged in catalyst-free syntheses of 2-iminothiazoles. A potential pathway for the thiazole core:
This method avoids transition metals, offering scalability.
Functional Group Installation
Schiff Base Formation at Position 2
The 2-methoxyphenyl imino group is introduced via condensation of a thiazole amine with 2-methoxybenzaldehyde:
| Step | Reagents/Conditions | Yield | Optimization |
|---|---|---|---|
| Imine formation | 2-Methoxybenzaldehyde, EtOH, reflux | ~80% | Acid catalysis (e.g., p-TsOH) enhances imine formation. |
Key Consideration : Steric hindrance from the allyl group may necessitate excess aldehyde or prolonged reaction times.
Alternative : Boc protection followed by Curtius rearrangement (see Table 4).
Optimized Reaction Conditions
Critical Parameters for Carbamate Synthesis
| Parameter | Methyl Chloroformate | CO₂/MeI |
|---|---|---|
| Temperature | 0°C → RT | 60°C |
| Solvent | CH₂Cl₂ | DMF |
| Catalyst/Base | DIPEA | Cs₂CO₃ |
| Reaction Time | 2–4 h | 12–24 h |
Trade-offs : Methyl chloroformate offers higher yields but uses hazardous reagents, while CO₂-based methods are greener but less efficient.
Challenges and Mitigation
Regioselectivity Issues
The thiazole ring’s electronic environment may direct substitutions to unintended positions.
Carbamate Stability
Carbamates are labile under acidic/basic conditions.
Analytical Validation
Key characterization data for intermediates and the final compound:
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step; requires purified intermediates. |
| Three-Component | Scalable, catalyst-free | Limited functional group tolerance. |
| CO₂-Based Carbamoylation | Environmentally friendly | Low yields; requires high-pressure equipment. |
Chemical Reactions Analysis
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to a broader class of thiazole and thiadiazole derivatives, which are widely studied for their pharmaceutical and agrochemical applications. Key structural analogs include:
Key Observations:
- Core Heterocycles: While the target compound uses a 2,3-dihydrothiazole ring, analogs like those in and employ non-hydrogenated thiazole or thiadiazole cores, which influence electronic properties and stability .
- Substituent Diversity: The propenyl group in the target compound is rare among analogs; more common substituents include sulfonylurea () or morpholinosulfonyl groups (), which enhance solubility or target specificity .
Functional Group Impact
- Carbamate vs. Sulfonylurea: The carbamate group in the target compound contrasts with sulfonylurea moieties in herbicides like metsulfuron (). Sulfonylureas are known for herbicidal activity via acetolactate synthase inhibition, whereas carbamates may exhibit broader bioactivity (e.g., enzyme inhibition or antimicrobial effects) .
- Imino vs. Amino Groups: The methoxyphenylimino group in the target compound differs from the amino groups in ’s pyrimidinyl-thiazole derivatives.
Analytical and Computational Insights
Biological Activity
Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate (abbreviated as MPTC) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, multiple phenyl groups, and a methoxyphenyl moiety, which contribute to its interactions with various biological targets.
Structural Characteristics
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.5 g/mol
- Key Functional Groups :
- Thiazole ring
- Methoxy group
- Multiple phenyl groups
These structural elements are crucial for the compound's biological activity, influencing its ability to interact with enzymes and receptors.
Biological Activities
MPTC exhibits a range of biological activities, including:
1. Antitumor Activity
- MPTC has shown promising results in inhibiting the growth of cancer cells. The presence of the thiazole ring and phenyl groups enhances its cytotoxic potential.
- In studies involving various cancer cell lines, MPTC demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
2. Anticonvulsant Properties
- Compounds similar to MPTC have been evaluated for their anticonvulsant activity. The structure–activity relationship (SAR) indicates that modifications in the phenyl groups can enhance efficacy against seizure models .
- MPTC's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.
3. Enzyme Inhibition
- The thiazole moiety is known for its ability to bind to various enzymes. MPTC's interactions with specific molecular targets can lead to the inhibition of enzyme activity, which is crucial for therapeutic interventions in metabolic disorders.
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of MPTC and evaluating their biological activities:
| Compound | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| MPTC | Antitumor | 10–30 | |
| Compound A | Anticonvulsant | 5–15 | |
| Compound B | Enzyme Inhibition | 20–50 |
Case Study: Antitumor Activity
In a comparative study involving various thiazole derivatives, MPTC was highlighted for its potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, supported by molecular docking studies that revealed strong binding affinity to Bcl-2 proteins .
Case Study: Anticonvulsant Effects
Another study evaluated MPTC analogs for their anticonvulsant properties using the pentylenetetrazol (PTZ) model in rodents. Results indicated that certain modifications in the phenyl rings significantly enhanced anticonvulsant efficacy, suggesting that similar strategies could be applied to optimize MPTC for therapeutic use against epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
